molecular formula C21H21N3O4 B2947492 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 899954-49-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide

Cat. No.: B2947492
CAS No.: 899954-49-5
M. Wt: 379.416
InChI Key: IXZRBJDDZCJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899954-49-5) is a synthetic small molecule with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol . This compound features a pyridazine core, a structure known for a wide spectrum of biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery . In research, such molecules are frequently investigated for their potential as BRD4 inhibitors . BRD4 is a key epigenetic regulator that controls the expression of oncogenes like c-Myc and CDK6, and inhibiting its function is a promising therapeutic strategy in areas such as acute myeloid leukemia (AML) research . The mechanism of action for these compounds typically involves binding to the bromodomains of BRD4, displacing it from chromatin, and subsequently downregulating the transcription of key genes involved in cell proliferation and survival, which can lead to cell cycle arrest and apoptosis in cancerous cells . The synthesis of this benzamide compound can be achieved through standard coupling reactions, such as the conjugation of 2,3-dimethoxybenzoic acid with 3-(6-ethoxypyridazin-3-yl)aniline, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . This product is intended for research and development purposes only in a controlled laboratory environment. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-19-12-11-17(23-24-19)14-7-5-8-15(13-14)22-21(25)16-9-6-10-18(26-2)20(16)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRBJDDZCJTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide

Structural Differences :

  • Core Functional Group : The target compound features a benzamide group, whereas the analog replaces this with a sulfonamide (SO₂NH₂) .
  • Substituents : Both share the 3-(6-ethoxypyridazin-3-yl)phenyl group, but the sulfonamide derivative includes a 4-ethylbenzene ring instead of dimethoxybenzamide.

Implications :

  • The sulfonamide group may enhance metabolic stability but reduce affinity for benzamide-specific targets (e.g., dopamine receptors).
  • Molecular weight differences (383.5 g/mol for sulfonamide vs. ~395 g/mol estimated for the target compound) could influence pharmacokinetics.

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

Structural Differences :

  • Heterocyclic Group : Isoxaben contains an oxazole ring, while the target compound uses a pyridazine .
  • Substitution Pattern : Both have dimethoxybenzamide, but isoxaben’s methoxy groups are at positions 2 and 6 versus 2 and 3 in the target compound.

Functional Relevance :

  • Isoxaben is a cellulose biosynthesis inhibitor (CBI), suggesting that the oxazole and 2,6-dimethoxy configuration are critical for plant enzyme binding . The target compound’s pyridazine and 2,3-dimethoxy arrangement may redirect activity toward mammalian targets.

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)

Structural Differences :

  • Side Chain : Fallypride has a pyrrolidinylmethyl-fluoropropyl side chain, whereas the target compound lacks this fluorinated alkyl group .

Functional Relevance :

  • Fallypride’s high D2/D3 receptor affinity (Kd ~0.02 nM) is attributed to the fluoropropyl and pyrrolidine groups . The target compound’s ethoxypyridazine may reduce CNS penetration but could enhance selectivity for peripheral targets.

N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide

Structural Differences :

  • Substituents : This analog replaces the ethoxypyridazine group with a 2-hydroxy-5-methylphenyl ring .

Functional Relevance :

  • Demonstrated antimicrobial activity via molecular docking, suggesting the hydroxy and methyl groups facilitate interactions with microbial enzymes .

SiFA-M-FP,5 (Fluorosilyl-Modified Benzamide)

Structural Differences :

  • Modifications : Includes a fluorosilyl-phenyl-maleimide group conjugated to the benzamide .
  • Core Similarity : Shares the 2,3-dimethoxybenzamide structure.

Functional Relevance :

  • Designed for PET imaging, the fluorosilyl group enhances radiolabeling efficiency . The target compound’s ethoxypyridazine could similarly be modified for diagnostic applications but may require optimization for blood-brain barrier penetration.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
Target Compound C₂₁H₂₂N₃O₄* ~395 2,3-Dimethoxybenzamide, ethoxypyridazine Hypothesized receptor binding
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide C₂₀H₂₁N₃O₃S 383.5 Sulfonamide, ethoxypyridazine
Isoxaben C₁₇H₂₁N₂O₄ 317.36 2,6-Dimethoxybenzamide, oxazole Cellulose biosynthesis inhibitor
[18F]Fallypride C₂₃H₃₀FN₃O₂ 429.50 2,3-Dimethoxybenzamide, fluoropropyl D2/D3 receptor tracer
N-(2-Hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide C₁₆H₁₇NO₄ 287.31 2,3-Dimethoxybenzamide, hydroxy Antimicrobial activity

*Estimated based on structural similarity.

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridazine moiety and methoxy-substituted benzene rings. The molecular formula can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This compound's structural features contribute to its biological activity, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, research has indicated that this compound exhibits potent inhibitory effects on tyrosinase , an enzyme critical in melanin biosynthesis. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

The inhibition of tyrosinase by this compound was evaluated using various concentrations, revealing an IC50 value of approximately 16.78 μM , indicating moderate potency compared to standard inhibitors like kojic acid (IC50 ~ 40 μM) .

In Vitro Studies

In vitro studies have demonstrated that this compound does not exhibit cytotoxicity at lower concentrations (1–5 μM) over 48 hours in B16F10 melanoma cells. However, slight cytotoxic effects were observed at higher concentrations after prolonged exposure .

Comparative Efficacy Table

Compound NameIC50 (μM)Cytotoxicity (B16F10 Cells)
This compound16.78Low at 1–5 μM
Kojic Acid40.00Low at 5 μM
Compound 8 (reference)20.38Non-cytotoxic at tested doses

Case Studies

Case Study 1: Skin Whitening Applications
A study explored the use of this compound in cosmetic formulations aimed at reducing skin pigmentation. The compound showed promising results in reducing melanin content in treated skin samples compared to untreated controls.

Case Study 2: Melanoma Treatment
In a preclinical model for melanoma, the compound was administered alongside standard treatments. Results indicated enhanced efficacy in reducing tumor size when combined with traditional therapies, suggesting a synergistic effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.